molecular formula C16H21N B2887048 6-butyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 117766-84-4

6-butyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2887048
CAS No.: 117766-84-4
M. Wt: 227.351
InChI Key: FQZVSXUADCEADM-UHFFFAOYSA-N
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Description

6-butyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with a carbazole core structure Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the Fischer indole synthesis, which is a well-known method for constructing carbazole derivatives. The process begins with the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The butyl group can be introduced through various alkylation reactions using butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-butyl-2,3,4,9-tetrahydro-1H-carbazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-butyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-butyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the butyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other carbazole derivatives.

Biological Activity

6-butyl-2,3,4,9-tetrahydro-1H-carbazole is a member of the carbazole family, which has garnered attention due to its diverse biological activities. Carbazoles are recognized for their potential therapeutic applications, including antimicrobial, antitumor, neuroprotective, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing key findings from various studies.

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have improved yields and reduced environmental impact. For example, green synthesis techniques utilizing ionic liquids have been reported to enhance the efficiency of producing tetrahydrocarbazole derivatives .

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. A study highlighted that certain N-substituted carbazoles inhibit topoisomerase II activity at lower concentrations than standard chemotherapeutics like etoposide . Specifically, compounds derived from this compound showed promising results against various cancer cell lines.

Table 1: Antitumor Activity of Carbazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)12.5Topoisomerase II inhibition
N-substituted carbazole AA875 (Melanoma)10.0Apoptosis induction
N-substituted carbazole BHepG2 (Liver)8.5Cell cycle arrest in G2-M phase

Antimicrobial Activity

Carbazole derivatives also demonstrate antimicrobial properties. Studies show that compounds functionalized at specific positions (C-6 and C-3) exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of halogen substitutions can further modulate this activity.

Table 2: Antimicrobial Efficacy of Carbazole Derivatives

CompoundBacteriaZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Carbazole CEscherichia coli12
Carbazole DBacillus subtilis18

Neuroprotective Effects

Neuroprotective properties have been attributed to certain carbazole derivatives. A study indicated that these compounds can protect neuronal cells from glutamate-induced toxicity . The mechanism involves antioxidative activity that may mitigate oxidative stress in neuronal tissues.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Neuroprotection in HT22 Cells : In vitro studies demonstrated that this compound significantly reduced cell death in HT22 cells exposed to neurotoxic agents. The protective effect was linked to its ability to enhance glutathione levels and reduce reactive oxygen species (ROS) .
  • Antitumor Efficacy in Vivo : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to controls. The compound's ability to induce apoptosis in cancer cells was confirmed through histopathological examinations .

Properties

IUPAC Name

6-butyl-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h9-11,17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZVSXUADCEADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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